molecular formula C22H28N2O7 B13892783 Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate

Di-tert-butyl (5-(benzyloxy)pyrimidin-2-yl)biscarbamate

Cat. No.: B13892783
M. Wt: 432.5 g/mol
InChI Key: BHRVOBSLEYLUFW-UHFFFAOYSA-N
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Description

2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the specific biological or chemical context. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H28N2O7

Molecular Weight

432.5 g/mol

IUPAC Name

2,3-bis[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxy-4H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C22H28N2O7/c1-21(2,3)30-19(27)17-23-12-15(29-13-14-10-8-7-9-11-14)16(18(25)26)24(17)20(28)31-22(4,5)6/h7-12,16H,13H2,1-6H3,(H,25,26)

InChI Key

BHRVOBSLEYLUFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C(N1C(=O)OC(C)(C)C)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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